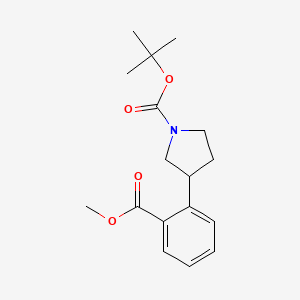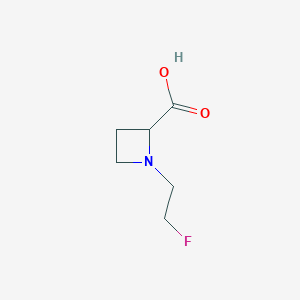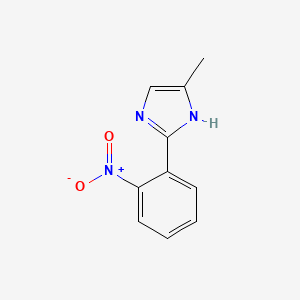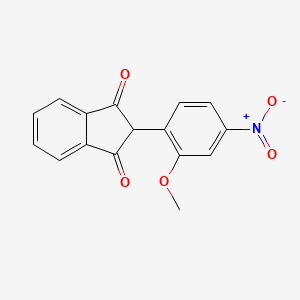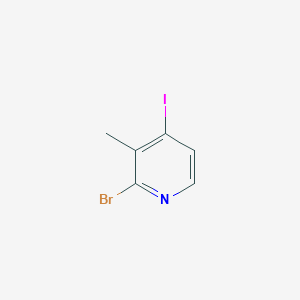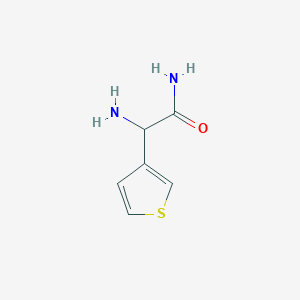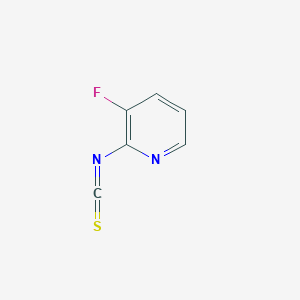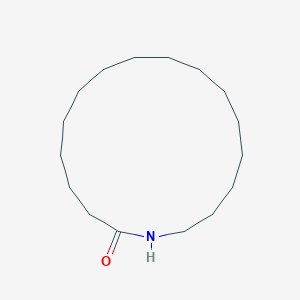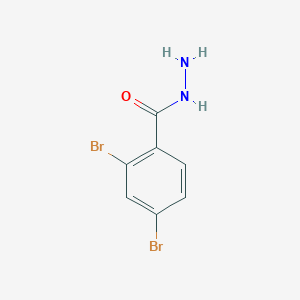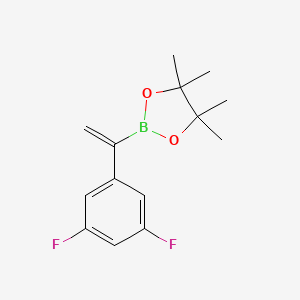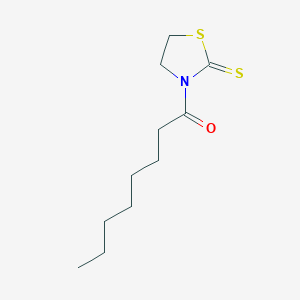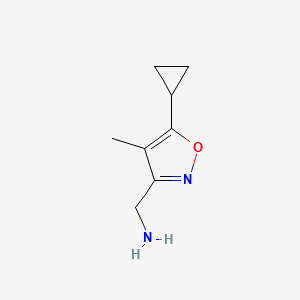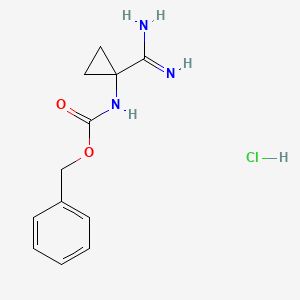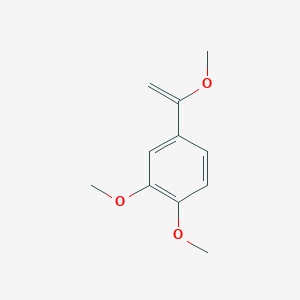
1,2-Dimethoxy-4-(1-methoxyethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethoxy-4-(1-methoxyethenyl)benzene is an organic compound with the molecular formula C11H14O3. It is a derivative of benzene, featuring two methoxy groups and a methoxyethenyl group attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethoxy-4-(1-methoxyethenyl)benzene can be synthesized through several methods. One common approach involves the alkylation of 1,2-dimethoxybenzene with methoxyethenyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the methoxyethenyl halide, facilitating the nucleophilic attack on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or nickel, can enhance the reaction rate and yield. The reaction conditions are optimized to maintain a high purity of the final product, often involving distillation or recrystallization steps.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxy-4-(1-methoxyethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the methoxyethenyl group to an ethyl group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of quinones or aldehydes.
Reduction: Conversion to ethyl-substituted benzene derivatives.
Substitution: Introduction of halogen, nitro, or sulfonic acid groups onto the benzene ring.
Scientific Research Applications
1,2-Dimethoxy-4-(1-methoxyethenyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the manufacture of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of 1,2-dimethoxy-4-(1-methoxyethenyl)benzene involves its interaction with specific molecular targets and pathways. The methoxy groups and the methoxyethenyl group can participate in hydrogen bonding and hydrophobic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1,2-Dimethoxy-4-(1-methoxyethenyl)benzene can be compared with other similar compounds, such as:
1,2-Dimethoxy-4-(1-propenyl)benzene: Similar structure but with a propenyl group instead of a methoxyethenyl group. It has different reactivity and applications.
1,2-Dimethoxy-4-methylbenzene: Lacks the methoxyethenyl group, resulting in different chemical properties and uses.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Features a different substitution pattern on the benzene ring, leading to unique reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1,2-dimethoxy-4-(1-methoxyethenyl)benzene |
InChI |
InChI=1S/C11H14O3/c1-8(12-2)9-5-6-10(13-3)11(7-9)14-4/h5-7H,1H2,2-4H3 |
InChI Key |
QMUIMBUQWVGBCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


